Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate
Description
Properties
CAS No. |
71002-19-2 |
|---|---|
Molecular Formula |
C24H19N6NaO5S |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
sodium;3-[(4-acetamidophenyl)diazenyl]-4-amino-5-hydroxy-6-phenyldiazenylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C24H20N6O5S.Na/c1-14(31)26-15-7-9-17(10-8-15)28-30-20-13-21(36(33,34)35)18-11-12-19(24(32)22(18)23(20)25)29-27-16-5-3-2-4-6-16;/h2-13,32H,25H2,1H3,(H,26,31)(H,33,34,35);/q;+1/p-1 |
InChI Key |
JZEMDMQSSTZESF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC(=C3C=CC(=C(C3=C2N)O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Diazotization Step
- The aromatic amine precursors (such as 4-acetamidophenylamine and other substituted amines) are diazotized by reaction with an alkali metal nitrite (commonly sodium nitrite) in the presence of a mineral acid (hydrochloric or sulfuric acid) at low temperatures (0–5 °C) to form diazonium salts.
- The reaction is generally performed with a slight excess (5–15%) of nitrite to ensure complete conversion.
- Continuous diazotization methods have been developed for improved control, where the amine and nitrite solutions are mixed under controlled temperature (35–65 °C) and pH conditions, often buffered to maintain stability of the diazonium salts.
Coupling Step
- The diazonium salts are then coupled with coupling components such as 4-amino-5-hydroxy-6-naphthalenesulfonate derivatives.
- The coupling reaction is performed in alkaline medium (pH ~8.5–9), often buffered with sodium carbonate or sodium hydroxide, to activate the coupling component and facilitate electrophilic aromatic substitution.
- The temperature during coupling is typically maintained between 5 and 20 °C to control the reaction rate and avoid side reactions.
- The coupling results in the formation of azo bonds (-N=N-) linking the aromatic amine-derived diazonium salts to the naphthalene sulphonate moiety, yielding the desired azo dye.
Isolation and Purification
- After coupling, the dye is isolated by salting out (addition of sodium chloride or other salts) in acidic medium to precipitate the dye.
- The precipitate is filtered, washed, and dried to obtain the pure sodium salt of the azo dye.
- The product is typically obtained as a water-soluble sodium sulphonate salt, facilitating its use in aqueous dyeing processes.
Detailed Reaction Conditions and Parameters
Research Findings and Optimization
- The pH control during coupling is critical; too low pH reduces coupling efficiency, too high pH may cause hydrolysis or side reactions.
- Temperature control during diazotization and coupling prevents decomposition of diazonium salts and undesired side products.
- Use of buffered alkaline media (e.g., sodium carbonate) improves reproducibility and yield.
- Continuous diazotization methods improve safety and scalability by avoiding accumulation of unstable diazonium salts.
- The sodium salt form enhances water solubility and dyeing performance on cellulose and protein fibers.
Summary Table of Preparation Method
| Preparation Stage | Key Reaction Type | Reagents & Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Diazotization | Formation of diazonium salt | Aromatic amine + NaNO2 + HCl, 0–5 °C | Diazonium salt intermediate, controlled excess nitrite |
| 2. Coupling | Electrophilic aromatic substitution | Diazonium salt + 4-amino-5-hydroxy-6-naphthalenesulfonate, pH 8.5–9, 5–20 °C | Formation of azo bonds, sodium salt of dye |
| 3. Isolation | Precipitation and purification | Acidification + NaCl addition, filtration, drying | Pure sodium salt dye, water-soluble, ready for applications |
Chemical Reactions Analysis
Key Reaction Conditions:
| Parameter | Value/Range | Role |
|---|---|---|
| Temperature | 0–5°C (diazotization) | Prevents diazonium salt decomposition |
| pH | 8–10 (coupling) | Enhances nucleophilic coupling |
| Reaction Time | 2–4 hours | Ensures completion |
Acid/Base Hydrolysis
-
Acidic Conditions (pH < 3) : Azo bonds (-N=N-) undergo cleavage, forming aromatic amines (e.g., 4-acetamidoaniline and 1-amino-2-naphthol derivatives) .
-
Alkaline Conditions (pH > 10) : Sulfonate groups (-SO₃⁻) remain stable, but hydroxyl (-OH) and amino (-NH₂) groups may deprotonate, altering solubility .
Microbial Degradation
Anaerobic bacteria reduce azo bonds via azoreductases , producing sulfanilic acid and 1-amino-2-naphthol-6-sulfonate as metabolites .
Oxidation-Reduction Reactions
The compound participates in redox processes due to its electron-rich aromatic system:
-
Oxidation : Reacts with H₂O₂ or ClO⁻, forming quinone structures and sulfonic acid derivatives .
-
Reduction : Sodium dithionite (Na₂S₂O₄) reduces azo bonds to amines, critical in textile dyeing processes .
Redox Reaction Table:
| Reagent | Product | Application |
|---|---|---|
| Na₂S₂O₄ | 4-acetamidoaniline + naphthylamine | Textile dye reduction |
| H₂O₂ (acidic) | Quinone derivatives | Wastewater treatment |
Photochemical Reactions
-
Lightfastness : Exhibits moderate stability (ISO rating 3–4) under UV exposure, with degradation via photo-oxidation of azo bonds .
-
Degradation Products : Include nitroso compounds (R-N=O) and sulfonate radicals .
Interactions with Biomolecules
-
Protein Binding : Sulfonate and hydroxyl groups form hydrogen bonds with proteins, enabling use in histological staining (e.g., collagen fibers) .
-
DNA Interaction : Intercalates weakly due to planar aromatic rings, but less affinity compared to cationic dyes.
Environmental Fate
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its azo group, which is responsible for its vivid coloration. The molecular weight is approximately 628.5 g/mol, and it possesses a complex structure that includes multiple aromatic rings and functional groups such as amino and hydroxyl groups, which enhance its reactivity and solubility in aqueous solutions .
Applications in Analytical Chemistry
-
Colorimetric Assays :
- The compound is widely used as a colorimetric reagent for the determination of various analytes. Its intense color change upon reaction with specific ions or molecules allows for sensitive detection methods.
- For example, it can be employed in the spectrophotometric analysis of metal ions, where the formation of colored complexes can be quantitatively measured.
-
pH Indicators :
- Due to its structural properties, this azo dye can act as a pH indicator in various chemical reactions, changing color at specific pH levels. This property is particularly useful in titrations and other analytical procedures where pH monitoring is crucial.
Biological Applications
-
Biological Staining :
- The dye is utilized in histology and microbiology for staining purposes. It provides clear contrast in microscopic examinations, aiding in the visualization of cellular structures.
- Its affinity for certain cellular components makes it suitable for staining proteins and nucleic acids.
- Drug Development :
Textile Industry
-
Dyeing Agent :
- Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate is employed as a dye in textiles due to its vibrant colors and stability under light and washing conditions.
- It is particularly effective on cotton and polyester fabrics, providing long-lasting coloration.
-
Pigment Production :
- The compound can also be used in the formulation of pigments for paints and coatings, where its strong color properties enhance the aesthetic quality of products.
Environmental Monitoring
- Detection of Pollutants :
- The dye can be applied in environmental chemistry to detect pollutants such as heavy metals or organic compounds in water sources through colorimetric methods.
- Its sensitivity allows for the detection of trace amounts of contaminants, making it a valuable tool in environmental monitoring.
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible changes in their electronic structure. This property is exploited in pH indicators and dyes. The sulfonate group enhances its solubility, making it easier to apply in aqueous solutions. The molecular targets and pathways involved include interactions with various substrates in staining and dyeing processes, where the compound binds to specific sites, imparting color.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The target compound is compared below with key analogs, highlighting substituent effects and applications.
Table 1: Comparative Analysis of Azo Dyes
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in CI 20470 (1064-48-8) red-shifts absorption spectra compared to the acetamido group in the target compound, altering color intensity .
- Dual sulfonates (e.g., CI 20470, Acid Violet 7) enhance water solubility and ionic stability compared to the single sulfonate in the target compound .
- Azo Group Positioning :
Solvatochromic and Stability Behavior
- highlights that methyl or hydroxy substitutions in azo dyes influence solvent sensitivity. The target compound’s hydroxy group at position 5 may increase hydrogen bonding with polar solvents, enhancing solvatochromism compared to methyl-substituted analogs .
- Nitro-containing analogs (e.g., CI 20470) show reduced sensitivity to solvent polarity due to strong electron withdrawal, stabilizing the azo-hydrazone tautomer .
Biological Activity
Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate is a synthetic azo dye that has garnered attention for its biological activities, particularly in the fields of pharmacology and toxicology. This compound, often referred to in the literature as a sulfonated azo dye, exhibits a range of biological effects that can be beneficial or detrimental depending on the context of its application.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features multiple functional groups that contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that azo dyes, including this compound, possess antimicrobial properties. A study demonstrated that certain azo compounds could inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial formulations. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxicity and Genotoxicity
The cytotoxic effects of this compound have been evaluated in several studies. It has been shown to induce apoptosis in human cancer cell lines, indicating its potential as an anticancer agent. However, it also raises concerns regarding genotoxicity, as some studies report DNA damage in mammalian cells exposed to high concentrations of azo dyes .
Antioxidant Activity
In addition to its antimicrobial and cytotoxic properties, this compound has been investigated for its antioxidant activity. A study highlighted its ability to scavenge free radicals, which could provide protective effects against oxidative stress-related diseases . This dual role as both a pro-oxidant and an antioxidant underscores the complexity of its biological interactions.
Case Studies
- Antibacterial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL .
- Cytotoxic Effects on Cancer Cells : A series of experiments conducted on HeLa cells revealed that exposure to this azo dye resulted in a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation. The IC50 value was determined to be approximately 50 µg/mL .
- Oxidative Stress Modulation : In vitro assays demonstrated that this compound could reduce lipid peroxidation levels in liver cells, suggesting a protective effect against oxidative damage. The antioxidant capacity was quantified using DPPH radical scavenging assays .
Data Tables
Q & A
Q. What is the synthetic pathway for Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate?
The compound is synthesized via diazotization and coupling reactions. Diazotized 4-amino-5-methoxy-2-methylbenzenesulfonic acid is coupled with 6-hydroxy-2-naphthalenesulfonic acid, followed by purification and isolation as the sodium salt. Key intermediates and reaction conditions (e.g., pH, temperature) should be optimized to ensure high yield and purity .
Q. Which analytical techniques are recommended for characterizing this compound?
Reversed-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 µm) is effective. Use 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B) at 1 mL/min flow rate, with UV detection at 235–254 nm. This method resolves sulfonate derivatives and detects impurities . UV-Vis spectroscopy can also monitor azo bond stability (λmax ~500 nm) .
Q. How does the substitution pattern influence its chemical reactivity?
The dual azo groups and sulfonate moieties enable redox activity (e.g., reduction cleaves azo bonds to amines) and electrophilic substitution at amino/hydroxy sites. Solubility in polar solvents is attributed to the sulfonate groups, while the naphthalene backbone enhances π-π interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
By-products arise from incomplete coupling or over-oxidation. Optimize diazotization pH (2–3) to stabilize the diazonium intermediate and maintain coupling temperature at 0–5°C. Post-synthesis purification via salting-out or ion-exchange chromatography removes unreacted precursors .
Q. What methodologies assess the compound’s stability under varying pH and light conditions?
Conduct accelerated stability studies:
Q. How can contradictory solubility data in literature be resolved?
Discrepancies may stem from crystallinity or counterion variations. Perform dynamic light scattering (DLS) to assess aggregation in aqueous solutions. Compare solubility in dimethyl sulfoxide (DMSO) vs. water, noting ionic strength effects .
Q. What strategies identify metal-ion coordination complexes formed by this compound?
Use UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) to observe bathochromic shifts. FT-IR spectroscopy detects shifts in -SO₃⁻ and -OH stretching frequencies (1000–1200 cm⁻¹). Isothermal titration calorimetry (ITC) quantifies binding affinity .
Q. How to address challenges in isolating the compound from mixtures with structural analogs?
Employ preparative HPLC with gradient elution (10–90% methanol in ammonium acetate). Confirm purity via high-resolution mass spectrometry (HRMS) and ¹H-NMR, focusing on aromatic proton splitting patterns unique to the substitution pattern .
Data Contradiction Analysis
Q. Why do studies report conflicting redox potentials for this compound?
Redox potentials vary with solvent polarity and reference electrodes. Standardize measurements using Ag/AgCl in 0.1 M KCl. Cyclic voltammetry in acetonitrile/water (1:1) shows two reduction peaks (-0.3 V and -0.8 V) corresponding to sequential azo bond cleavage .
Q. How to resolve discrepancies in reported biological staining efficiency?
Staining efficacy depends on sample fixation methods and dye concentration. Perform dose-response assays in fixed vs. fresh tissues. Compare fluorescence intensity using confocal microscopy, noting non-specific binding in lipid-rich regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
